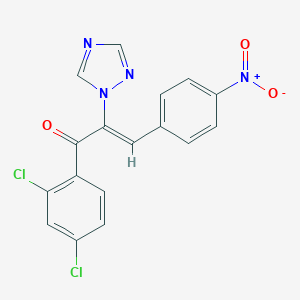![molecular formula C24H20ClNO B405526 1-[8-Chloro-4-(1-naphthalenyl)-3,3a,4,9b-tetrahydrocyclopenta[c]quinolin-5-yl]ethanone](/img/structure/B405526.png)
1-[8-Chloro-4-(1-naphthalenyl)-3,3a,4,9b-tetrahydrocyclopenta[c]quinolin-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[8-chloro-4-(1-naphthalenyl)-3,3a,4,9b-tetrahydrocyclopenta[c]quinolin-5-yl]ethanone is a member of quinolines.
Scientific Research Applications
Antimicrobial Properties :Some quinoline-pyrazoline-based naphthalenyl thiazole derivatives, including structures related to the compound of interest, have been synthesized and evaluated for their potential as antimicrobial agents. Compounds with naphthalen-2-yl derivatives showcased superior antimicrobial properties compared to naphthalen-1-yl derivatives. Specifically, certain derivatives exhibited strong antibacterial and antifungal activities, with the presence of a 4-F substituent being essential for enhancing antimicrobial activity (Imran et al., 2017).
Anticancer Potential :A synthesized derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrated high antiproliferative activity through multiple mechanisms. It forms an intercalative complex with DNA, inhibits DNA topoisomerase II, blocks the cell cycle in the G(2)/M phase, and potentially induces cell death through apoptosis (Via et al., 2008).
Antiproliferative Evaluation :A series of differently substituted 4-anilinofuro[2,3-b]quinolines, related to the compound of interest, were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Among these, specific compounds were found to be most potent, with the ability to induce cell-cycle arrest in the G2/M phase, followed by DNA fragmentation and cell death (Chen et al., 2008).
Synthesis and Characterization :Several studies focus on the synthesis and characterization of compounds structurally related to the compound of interest. These studies often explore the potential applications of these compounds in various fields, including medicinal chemistry and material science. For example, iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines were synthesized and examined for their catalytic behavior towards ethylene reactivity, indicating potential applications in industrial chemistry (Sun et al., 2007).
properties
Molecular Formula |
C24H20ClNO |
|---|---|
Molecular Weight |
373.9g/mol |
IUPAC Name |
1-(8-chloro-4-naphthalen-1-yl-3,3a,4,9b-tetrahydrocyclopenta[c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C24H20ClNO/c1-15(27)26-23-13-12-17(25)14-22(23)19-9-5-11-21(19)24(26)20-10-4-7-16-6-2-3-8-18(16)20/h2-10,12-14,19,21,24H,11H2,1H3 |
InChI Key |
MGIXZCJBXIHKQQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2CC=CC2C3=C1C=CC(=C3)Cl)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC(=O)N1C(C2CC=CC2C3=C1C=CC(=C3)Cl)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B405445.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B405446.png)

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B405450.png)
![1-[(2-Methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B405453.png)
![ethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405455.png)


![methyl 2-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405461.png)
![methyl 2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405462.png)
![ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405463.png)
![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405464.png)
![methyl (2Z)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405466.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405467.png)